(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate
Description
Properties
IUPAC Name |
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1-methylsulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O7S/c1-29(23,24)21-6-4-13(5-7-21)19(22)27-12-15-11-17(28-20-15)14-2-3-16-18(10-14)26-9-8-25-16/h2-3,10-11,13H,4-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBYJFIPEPQKJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that isoxazole derivatives can interact with various biological targets and induce a range of effects.
Biochemical Pathways
The compound may affect several biochemical pathways. Isoxazole derivatives have been found to exhibit a variety of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Isoxazole derivatives have been found to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects.
Biological Activity
The compound (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. Its intricate structure includes isoxazole and benzo-dioxin moieties, which may confer unique pharmacological properties. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its therapeutic potential.
Chemical Structure and Properties
The compound's IUPAC name indicates a sophisticated arrangement of functional groups that may influence its biological activity. The molecular formula is with a molecular weight of approximately 386.45 g/mol. The presence of the isoxazole ring is particularly notable, as it is known for participating in various biochemical interactions.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.
- Receptor Binding : The compound may interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.
- Nucleophilic Substitution : The isoxazole ring can undergo nucleophilic substitutions, potentially leading to modifications that enhance biological activity.
In Vitro Studies
Recent studies have explored the in vitro pharmacological properties of related compounds. For instance, derivatives containing piperidine structures have shown promising results in inhibiting various biological targets:
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Compound A | AChE | IC50 = 10 µM | |
| Compound B | MAO-B | IC50 = 15 µM | |
| Compound C | NLRP3 Inflammasome | 35% inhibition at 50 µM |
These findings suggest that modifications to the piperidine structure can significantly impact biological activity.
Case Studies
- Neuroprotective Effects : A study indicated that compounds with similar structures exhibited neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating Alzheimer's disease.
- Anti-inflammatory Activity : Another investigation found that certain derivatives inhibited pro-inflammatory cytokine release in macrophages, indicating potential use in managing inflammatory diseases.
Synthesis and Chemical Modifications
The synthesis of the compound typically involves multi-step organic reactions, including:
- Formation of the isoxazole ring through cyclization reactions.
- Introduction of the piperidine moiety via nucleophilic substitution.
- Functionalization of the sulfonamide group to enhance solubility and bioavailability.
These synthetic pathways are crucial for optimizing yield and purity while allowing for structural modifications that could improve biological efficacy.
Comparison with Similar Compounds
Key Observations:
Bioactivity Potential: The target compound’s methylsulfonyl and carboxylate ester groups differentiate it from imidazopyridine derivatives (e.g., 1l), which rely on nitro and cyano substituents for bioactivity . Unlike FINs, which often require redox-active motifs (e.g., quinones), the target compound’s mechanism may involve non-redox pathways .
Synthetic Complexity : The target compound’s multi-ring system (isoxazole + 1,4-dioxin) presents synthetic challenges akin to imidazopyridine derivatives, where regioselective functionalization is critical .
Pharmacological and Toxicological Considerations
- Isoxazole Derivatives: Known for moderate hepatotoxicity due to cytochrome P450 interactions. The 1,4-dioxin moiety may raise safety concerns analogous to benzodioxole-containing drugs (e.g., paroxetine) .
- Methylsulfonyl-Piperidine Compounds : Sulfonamide groups are associated with hypersensitivity reactions; however, methylsulfonyl modifications may mitigate this risk compared to aryl sulfonamides .
Q & A
Q. What are the key structural features of this compound that influence its reactivity and potential applications?
Methodological Answer: The compound’s reactivity is governed by three core structural elements:
- Piperidine ring : A six-membered nitrogen-containing heterocycle that can undergo functionalization (e.g., sulfonylation at the 1-position) to modulate solubility and bioavailability .
- Isoxazole moiety : A five-membered aromatic ring with one oxygen and one nitrogen atom, which participates in cycloaddition reactions and influences electronic properties .
- 2,3-Dihydrobenzo[b][1,4]dioxin group : A fused bicyclic system providing steric bulk and potential π-π stacking interactions, critical for binding to biological targets .
Q. Table 1: Key Functional Groups and Reactivity
| Functional Group | Reactivity/Applications | Characterization Techniques |
|---|---|---|
| Piperidine (methylsulfonyl) | Enhances metabolic stability | H/C NMR |
| Isoxazole | Electrophilic substitution sites | HRMS, IR spectroscopy |
| Dihydrobenzo dioxin | Stabilizes planar conformation for binding | X-ray crystallography (if available) |
Q. What are the recommended methods for synthesizing this compound, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis typically involves:
Isoxazole formation : Cyclocondensation of nitrile oxides with alkynes under mild acidic conditions .
Piperidine functionalization : Sulfonylation using methylsulfonyl chloride in anhydrous DMF, monitored by TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) .
Esterification : Coupling the isoxazole-piperidine intermediate with a carboxylate via Steglich esterification (DCC/DMAP) .
Q. Optimization Strategies :
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what challenges arise in data interpretation?
Methodological Answer:
- H NMR : Resolves piperidine protons (δ 3.2–3.8 ppm) and dihydrobenzo dioxin aromatic signals (δ 6.7–7.1 ppm). Challenges include overlapping peaks from isoxazole and dioxin moieties .
- HRMS : Confirms molecular ion ([M+H]) with <2 ppm error. Isotopic patterns may complicate interpretation due to sulfur (S) and chlorine (if present) .
- FT-IR : Identifies sulfonyl (SO) stretches at 1150–1300 cm and ester carbonyl (C=O) at 1720 cm .
Advanced Research Questions
Q. How can computational methods and experimental design be integrated to predict reaction pathways and optimize synthesis conditions?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates in isoxazole formation .
- Machine Learning (ML) : Train models on historical reaction data to predict optimal solvent systems (e.g., DMF vs. THF for sulfonylation) .
- DoE Workflow :
Q. Table 2: Example DoE Matrix for Esterification Optimization
| Factor | Low Level | High Level | Optimal (Predicted) |
|---|---|---|---|
| Temperature (°C) | 25 | 60 | 45 |
| Catalyst (mol%) | 5 | 15 | 12 |
| Solvent | DCM | DMF | THF |
Q. What strategies address discrepancies in biological activity data across studies involving this compound?
Methodological Answer:
- Metabolic Profiling : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed esters) that may confound activity assays .
- Binding Assay Controls : Include orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target engagement .
- Data Normalization : Account for batch-to-batch variability in compound purity via qNMR or HPLC-UV (≥95% purity threshold) .
Q. What are the critical considerations in scaling up synthesis from laboratory to pilot-scale while maintaining purity?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real-time .
- Separation Challenges : Optimize column chromatography parameters (e.g., silica gel pore size) for large-scale purification .
- Thermal Safety : Conduct differential scanning calorimetry (DSC) to assess exothermic risks during sulfonylation .
Q. Table 3: Pilot-Scale vs. Lab-Scale Parameters
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) |
|---|---|---|
| Reaction Time | 12 h | 8 h (due to improved heat transfer) |
| Yield | 65% | 58% (after optimization) |
| Purity | 95% (HPLC) | 92% (requires recrystallization) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
